

An In-depth Technical Guide to the Stereoisomers of 1,2-Diiodobutane

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Compound of Interest

Compound Name: 1,2-Diiodobutane

Cat. No.: B15469301

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This guide provides a comprehensive overview of the stereoisomers of **1,2-diiodobutane**, a chiral organoiodine compound. Due to a lack of specific experimental data in readily available literature, this document outlines the theoretical basis of its stereochemistry, proposes experimental protocols for synthesis and separation based on established chemical principles, and presents general characterization techniques.

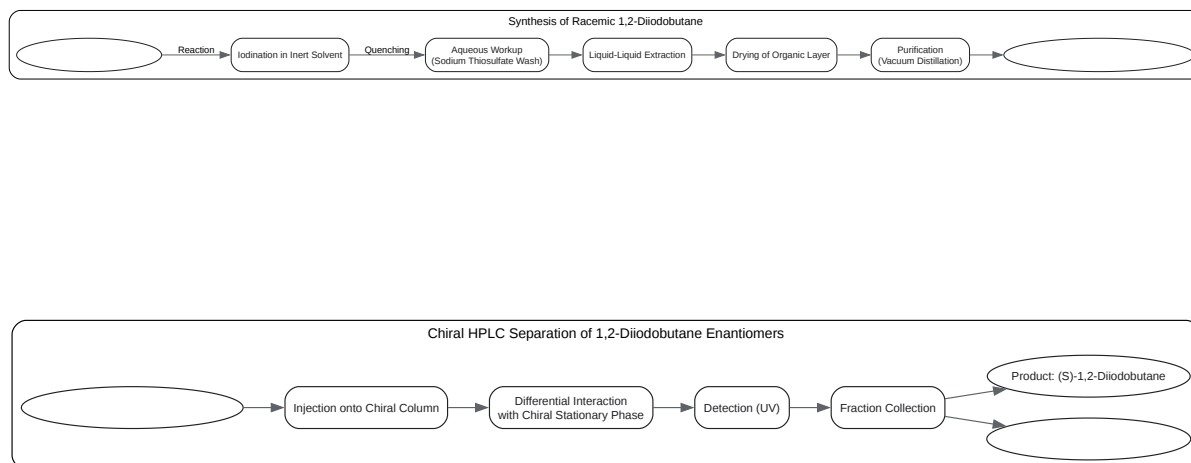
Introduction to the Stereochemistry of 1,2-Diiodobutane

1,2-Diiodobutane possesses a single chiral center at the second carbon atom (C2), the carbon atom to which one of the iodine atoms is attached. This chirality arises because the C2 is bonded to four different groups: an iodine atom, a hydrogen atom, an ethyl group (-CH₂CH₃), and an iodomethyl group (-CH₂I). Consequently, **1,2-diiodobutane** exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-**1,2-diiodobutane** and (S)-**1,2-diiodobutane**.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit different behavior when interacting with other chiral entities, including plane-polarized light, chiral catalysts, and biological systems. This differentiation is of paramount importance in the fields of pharmacology and drug

development, where the stereochemistry of a molecule can significantly influence its therapeutic efficacy and toxicological profile.

Diagram of the Enantiomers of **1,2-Diiodobutane**



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